molecular formula C7H8F6NO2P B13774711 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate

2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate

Cat. No.: B13774711
M. Wt: 283.11 g/mol
InChI Key: DNSRJXLXYUHACJ-UHFFFAOYSA-O
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Description

2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is a chemical compound with the molecular formula C7H8NO2+ and a hexafluorophosphate counterion. This compound is known for its unique structure, which includes a pyridinium ion linked to an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate typically involves the reaction of pyridine with chloroacetic acid under basic conditions to form the pyridinium salt. This is followed by the addition of hexafluorophosphoric acid to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives.

Scientific Research Applications

2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins, altering their activity and function. The hexafluorophosphate counterion may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-1-ium-1-ylacetic acid;hexafluorophosphate is unique due to its combination of a pyridinium ion and an acetic acid moiety, which imparts specific chemical reactivity and potential biological activity. Its ability to form stable ionic liquids and its diverse applications in various fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C7H8F6NO2P

Molecular Weight

283.11 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetic acid;hexafluorophosphate

InChI

InChI=1S/C7H7NO2.F6P/c9-7(10)6-8-4-2-1-3-5-8;1-7(2,3,4,5)6/h1-5H,6H2;/q;-1/p+1

InChI Key

DNSRJXLXYUHACJ-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)O.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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